3-Fluoro-2-methoxy-4-methylbenzaldehyde
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Description
3-Fluoro-2-methoxy-4-methylbenzaldehyde is a chemical compound with the molecular formula C9H9FO2 . It is a useful reagent in the synthesis of resveratrol derivatives, which are potent inhibitors of lysine-specific demethylase 1 (LSD1), a therapeutic target for cancer treatment and other related diseases .
Molecular Structure Analysis
The molecular weight of 3-Fluoro-2-methoxy-4-methylbenzaldehyde is 168.16 . The InChI code for this compound is 1S/C9H9FO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 .Physical And Chemical Properties Analysis
3-Fluoro-2-methoxy-4-methylbenzaldehyde is a white to light yellow low melting crystalline mass . It has a molecular weight of 168.16 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Safety and Hazards
The safety data sheet for a similar compound, 3-Fluoro-4-methylbenzaldehyde, indicates that it is combustible and causes skin and eye irritation. It may also cause respiratory irritation and may damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects . It is recommended to handle this compound with appropriate safety measures.
properties
IUPAC Name |
3-fluoro-2-methoxy-4-methylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-6-3-4-7(5-11)9(12-2)8(6)10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVCHNOJVYGUCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C=O)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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